(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one
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Overview
Description
(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one is a complex organic compound with a unique structure It features a four-membered azetidinone ring, a prop-2-yn-1-ylsulfanyl group, and a triphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the azetidinone ring, followed by the introduction of the prop-2-yn-1-ylsulfanyl and triphenylmethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form different derivatives.
Substitution: The triphenylmethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidinone ring can produce different azetidine derivatives.
Scientific Research Applications
(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidinone derivatives with different substituents. Examples include:
- (3R,4R)-4-[(Methylsulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one
- (3R,4R)-4-[(Ethylsulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one
Uniqueness
What sets (3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
63039-01-0 |
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Molecular Formula |
C25H22N2OS |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3R,4R)-4-prop-2-ynylsulfanyl-3-(tritylamino)azetidin-2-one |
InChI |
InChI=1S/C25H22N2OS/c1-2-18-29-24-22(23(28)26-24)27-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17,22,24,27H,18H2,(H,26,28)/t22-,24-/m1/s1 |
InChI Key |
HQTTZUFPSNGPKF-ISKFKSNPSA-N |
Isomeric SMILES |
C#CCS[C@@H]1[C@@H](C(=O)N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C#CCSC1C(C(=O)N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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